(1-((1-Phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinylidene)cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-((1-Phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinylidene)cyanamide is a complex organic compound featuring a triazole ring, a pyrrolidine ring, and a cyanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((1-Phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinylidene)cyanamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine and an appropriate nitrile.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Formation of the Pyrrolidine Ring: This step often involves the cyclization of a suitable amine precursor.
Introduction of the Cyanamide Group: The final step involves the reaction of the intermediate with cyanogen bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the cyanamide group, converting it to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
Oxidation Products: Various oxidized triazole derivatives.
Reduction Products: Amines derived from the reduction of the cyanamide group.
Substitution Products: Functionalized phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1-((1-Phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinylidene)cyanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches.
Medicine
The compound is of particular interest in medicinal chemistry for its potential as a drug candidate. Its structure suggests it could interact with a variety of biological targets, making it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (1-((1-Phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinylidene)cyanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can act as a hydrogen bond donor and acceptor, facilitating binding to biological targets. The cyanamide group can participate in nucleophilic or electrophilic reactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-1,2,4-triazole: Shares the triazole ring but lacks the pyrrolidine and cyanamide groups.
2-Pyrrolidinylidene cyanamide: Contains the pyrrolidine and cyanamide groups but lacks the triazole ring.
1-Phenyl-2-pyrrolidinylidene cyanamide: Similar structure but without the triazole ring.
Uniqueness
(1-((1-Phenyl-1H-1,2,4-triazol-5-yl)methyl)-2-pyrrolidinylidene)cyanamide is unique due to the combination of its triazole, pyrrolidine, and cyanamide groups. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
159383-32-1 |
---|---|
Molecular Formula |
C14H14N6 |
Molecular Weight |
266.30 g/mol |
IUPAC Name |
[1-[(2-phenyl-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-ylidene]cyanamide |
InChI |
InChI=1S/C14H14N6/c15-10-16-13-7-4-8-19(13)9-14-17-11-18-20(14)12-5-2-1-3-6-12/h1-3,5-6,11H,4,7-9H2 |
InChI Key |
CIWIVNUSRREKAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NC#N)N(C1)CC2=NC=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.